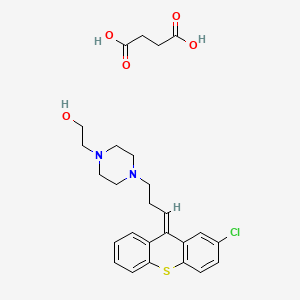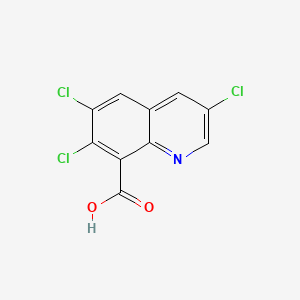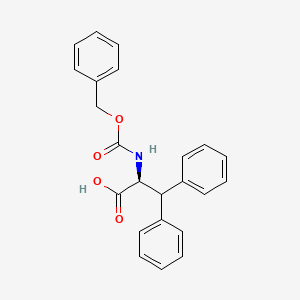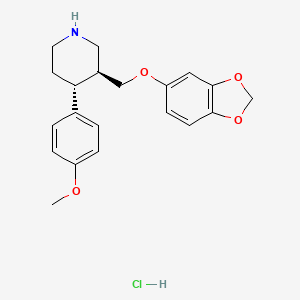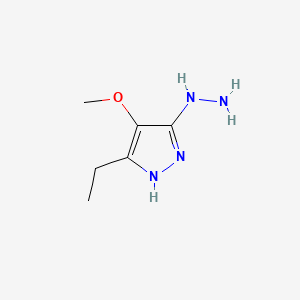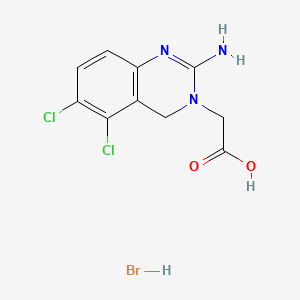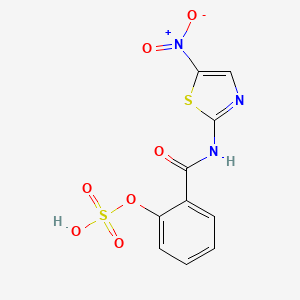
Pipamperone-d10 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pipamperone-d10 Dihydrochloride is a deuterated form of Pipamperone, a typical antipsychotic of the butyrophenone family. It is primarily used in the treatment of schizophrenia and other chronic psychoses. The deuterated version, this compound, is often used as an internal standard in various analytical methods due to its stable isotopic labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pipamperone-d10 Dihydrochloride involves the incorporation of deuterium atoms into the Pipamperone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced analytical techniques, such as liquid chromatography and mass spectrometry, is common in the quality assessment of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pipamperone-d10 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pipamperone-d10 Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Pipamperone and related compounds.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of Pipamperone.
Medicine: Utilized in clinical research to understand the drug’s mechanism of action and therapeutic effects.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Pipamperone.
Wirkmechanismus
Pipamperone-d10 Dihydrochloride exerts its effects primarily through antagonism of serotonin (5-HT2A) and dopamine (D4) receptors. It also has moderate affinity for other serotonin and dopamine receptors, including 5-HT2C, D2, and D3. The compound’s action on these receptors helps to alleviate symptoms of psychosis by modulating neurotransmitter activity in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Risperidone: Another antipsychotic with a similar mechanism of action, but with higher potency in blocking serotonin receptors.
Haloperidol: A typical antipsychotic with a different pharmacological profile, primarily targeting dopamine receptors.
Clozapine: An atypical antipsychotic with a broader receptor profile, including serotonin and dopamine receptors.
Uniqueness
Pipamperone-d10 Dihydrochloride is unique due to its stable isotopic labeling, making it an invaluable tool in analytical and clinical research. Its specific receptor binding profile also distinguishes it from other antipsychotics, offering a different therapeutic approach for managing psychosis .
Eigenschaften
CAS-Nummer |
1246818-04-1 |
|---|---|
Molekularformel |
C21H30FN3O2 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27)/i1D2,2D2,3D2,13D2,14D2 |
InChI-Schlüssel |
AXKPFOAXAHJUAG-WKDIDNHWSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N |
Isomerische SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N |
Synonyme |
1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine-d10]-4’-carboxamide Hydrochloride; Pipamperone-d10 Hydrochloride; Dipiperon-d10; Piperonil-d10; Propitan-d10; R4050-d10; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
